molecular formula C10H10BrNO B8181125 7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one

7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B8181125
M. Wt: 240.10 g/mol
InChI Key: HJBLBMPEZZDWHA-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated derivative of dihydroisoquinolinone. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of 5-methyl-3,4-dihydroisoquinolin-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinolinones.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Dihydroisoquinolinone derivatives.

    Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and enzyme interactions.

    Medicine: Possible applications in drug development for its potential biological activities.

    Industry: Use in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one may interact with enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions due to its size and electronegativity.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom, which may result in different biological activities.

    7-Chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one: Chlorinated analogue with potentially different reactivity and biological properties.

    7-Iodo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one: Iodinated analogue, which may have different pharmacokinetic properties.

Uniqueness

The presence of the bromine atom in 7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one can significantly influence its chemical reactivity and biological interactions, making it unique compared to its analogues.

Properties

IUPAC Name

7-bromo-5-methyl-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-4-7(11)5-9-8(6)2-3-12-10(9)13/h4-5H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBLBMPEZZDWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CCNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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